6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Description
Chemical Classification and Nomenclature
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the benzopyran class of organic compounds, specifically categorized as a chroman derivative due to its saturated dihydropyran ring system. The compound is registered under Chemical Abstracts Service registry number 1270583-11-3 and bears the molecular formula C₉H₈F₂O₂ with a molecular weight of 186.15 grams per mole. According to current International Union of Pure and Applied Chemistry nomenclature standards, the systematic name follows the preferred benzopyran designation, though the compound may also be referred to as 6,8-difluoro-3,4-dihydro-2H-chromen-4-ol.
The compound exhibits multiple synonymous designations within chemical databases, including 6,8-difluorochroman-4-ol and 2H-1-Benzopyran-4-ol, 6,8-difluoro-3,4-dihydro-. The International Chemical Identifier representation InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 provides a standardized structural description, while the Simplified Molecular Input Line Entry System notation C1COC2=C(C1O)C=C(C=C2F)F offers a linear representation of the molecular structure. The compound demonstrates stereochemical complexity, with both (4S) and (4R) stereoisomers identified in chemical databases, reflecting the presence of a chiral center at the 4-position.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1270583-11-3 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.15 g/mol |
| International Union of Pure and Applied Chemistry Name | 6,8-difluoro-3,4-dihydro-2H-chromen-4-ol |
| International Chemical Identifier Key | YIYJSJWWXNXVNN-UHFFFAOYSA-N |
| PubChem Compound Identifier | 64193737 |
The fluorine substitution pattern at positions 6 and 8 of the benzene ring system significantly influences the compound's chemical properties and distinguishes it from other chroman derivatives. The presence of these electronegative fluorine atoms enhances the compound's stability and lipophilicity, characteristics that are fundamental to its chemical behavior and potential applications in various research contexts. The hydroxyl group at the 4-position provides additional functionality, creating opportunities for hydrogen bonding and further chemical modifications.
Historical Context of Benzopyran Research
The development of benzopyran chemistry traces its origins to the early nineteenth century when researchers first began investigating naturally occurring compounds containing this structural motif. Coumarin, one of the most well-known benzopyran derivatives, was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid. The subsequent work of Nicholas Jean Baptiste Gaston Guibourt in the same year led to the proper identification and naming of coumarine, establishing the foundation for benzopyran research. The first synthetic preparation of a benzopyran compound occurred in 1868 when English chemist William Henry Perkin successfully synthesized coumarin, marking a pivotal moment in the field of heterocyclic chemistry.
The evolution of benzopyran research accelerated throughout the twentieth century as synthetic methodologies advanced and analytical techniques improved. The Perkin reaction between salicylaldehyde and acetic anhydride became a cornerstone method for benzopyran synthesis, while the Pechmann condensation provided alternative synthetic routes starting from phenol derivatives. These classical synthetic approaches laid the groundwork for the development of more sophisticated benzopyran derivatives, including fluorinated variants such as this compound.
Contemporary benzopyran research has expanded significantly, encompassing a vast array of synthetic and naturally occurring derivatives. The comprehensive review of benzopyran derivatives demonstrates their essential role in medicinal chemistry and their abundance in natural systems. Recent investigations have highlighted the therapeutic potential of benzopyran compounds, with research focusing on their diverse biological activities including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties. The development of fluorinated benzopyran derivatives represents a modern advancement in this field, as the incorporation of fluorine atoms can dramatically alter pharmacological properties and enhance biological activity.
The historical progression from simple natural product isolation to sophisticated synthetic derivative development illustrates the maturation of benzopyran chemistry. Modern computational methods and advanced analytical techniques have enabled researchers to understand structure-activity relationships more precisely, leading to the rational design of compounds like this compound with specific structural features tailored for particular applications.
Significance in Heterocyclic Chemistry
Benzopyran compounds occupy a central position in heterocyclic chemistry due to their unique structural characteristics that combine aromatic and heterocyclic ring systems. The benzopyran scaffold demonstrates exceptional versatility as a building block for pharmaceutical and chemical applications, with the basic structure serving as an efficient platform for synthetic modifications. The significance of this chemical class extends beyond simple structural considerations, as benzopyran derivatives exhibit remarkable biological diversity and serve as essential components in numerous natural products including flavonoids, tocopherols, and anthocyanins.
The structural framework of this compound exemplifies the sophisticated modifications possible within the benzopyran family. The incorporation of fluorine substituents at specific positions demonstrates the potential for fine-tuning chemical and biological properties through strategic structural modifications. Recent comprehensive analyses of benzopyran derivatives reveal their importance as biologically active scaffolds, with documented activities spanning anticoagulant, anti-human immunodeficiency virus, antimicrobial, anti-inflammatory, antitumor, and anticancer properties.
Table 2: Benzopyran Derivative Classification and Activities
| Derivative Class | Key Structural Features | Primary Activities |
|---|---|---|
| Chromenes | Unsaturated pyran ring | Anticancer, anti-inflammatory |
| Chromans | Saturated pyran ring | Antimicrobial, antioxidant |
| Fluorinated variants | Halogen substitution | Enhanced stability, selectivity |
| Hydroxylated forms | Alcohol functionality | Improved solubility, reactivity |
The heterocyclic nature of benzopyran compounds enables diverse chemical reactivity patterns, allowing for extensive derivatization and functionalization. The electron-rich aromatic system combined with the oxygen-containing heterocycle creates multiple sites for chemical modification, while the conformational flexibility of the dihydropyran ring provides opportunities for stereochemical control. This structural complexity has led to the development of numerous synthetic methodologies specifically designed for benzopyran construction and modification.
Recent research initiatives have emphasized the role of benzopyran derivatives as privileged scaffolds in drug discovery programs. The ability of these compounds to interact with multiple cellular targets simultaneously has positioned them as valuable leads for the development of multi-target therapeutic agents. The specific case of this compound demonstrates how strategic fluorine incorporation can enhance these inherent properties while maintaining the essential benzopyran pharmacophore.
Structural Comparison with Related Chroman Derivatives
The structural analysis of this compound in relation to other chroman derivatives reveals important insights into structure-activity relationships within this chemical family. Chroman-4-ol, the parent compound lacking fluorine substitution, serves as a fundamental reference point for understanding the impact of halogen incorporation. The molecular formula of chroman-4-ol (C₉H₁₀O₂) differs from the target compound by the replacement of two hydrogen atoms with fluorine atoms, resulting in significant alterations to electronic distribution and molecular properties.
Stereochemical considerations play a crucial role in distinguishing related derivatives, as evidenced by the existence of both (4S) and (4R) stereoisomers of this compound. The (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol variant, identified under Chemical Abstracts Service number 1270301-86-4, demonstrates how stereochemical variations can influence compound properties and potential applications. Similarly, the (4R) isomer represents an important structural variant with potentially distinct biological and chemical characteristics.
Table 3: Structural Comparison of Chroman Derivatives
| Compound | Molecular Formula | Stereochemistry | Fluorine Substitution | Molecular Weight |
|---|---|---|---|---|
| Chroman-4-ol | C₉H₁₀O₂ | Racemic | None | 150.17 g/mol |
| (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C₉H₈F₂O₂ | (S) | 6,8-positions | 186.15 g/mol |
| (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C₉H₈F₂O₂ | (R) | 6,8-positions | 186.15 g/mol |
| (S)-6,8-Difluorochroman-4-amine | C₉H₉F₂NO | (S) | 6,8-positions | 185.17 g/mol |
The comparison extends to amine derivatives such as (S)-6,8-Difluorochroman-4-amine, which shares the difluoro substitution pattern but contains an amino group instead of a hydroxyl group at the 4-position. This structural variation demonstrates the versatility of the difluoro-substituted chroman scaffold for accommodating different functional groups while maintaining the core benzopyran framework. The electronic effects of fluorine substitution at the 6 and 8 positions create a unique electronic environment that influences both the reactivity and stability of these compounds.
Recent investigations into chroman derivatives have emphasized the importance of substitution patterns in determining biological activity. The specific positioning of fluorine atoms at the 6 and 8 positions in this compound represents a carefully designed structural modification that exploits the unique properties of fluorine to enhance compound performance. The electron-withdrawing nature of fluorine atoms affects the electron density distribution throughout the aromatic system, potentially influencing interactions with biological targets and chemical reactivity patterns.
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reacting Phenol Derivatives with Gamma-Butyrolactone under Alkali Conditions
Reaction Overview:
The initial step involves nucleophilic addition of phenol derivatives to gamma-butyrolactone in the presence of an alkali base, typically sodium hydroxide or potassium hydroxide. This reaction facilitates the formation of a phenol-alkoxide intermediate, which then undergoes ring-opening and subsequent cyclization to generate a dihydrobenzopyran core.
- Base: Sodium hydroxide or potassium hydroxide, typically in molar excess to phenol to ensure complete deprotonation.
- Solvent: Water or mixed solvents such as ethanol-water mixtures to enhance solubility and reaction kinetics.
- Temperature: Elevated temperatures, generally between 80°C to 120°C, to promote reaction progress.
- Time: Reaction durations vary from 4 to 12 hours, optimized based on kinetic studies.
Chemical Equation:
$$
\text{Phenol} + \text{Gamma-butyrolactone} \xrightarrow[\text{alkali}]{\text{heat}} \text{Intermediate}
$$
- The phenol's substituents, including fluorine at positions 6 and 8, are introduced via precursor selection or subsequent substitution steps.
- The reaction's regioselectivity is influenced by the nature of the phenol derivative and reaction conditions.
Ring Closure via Acid-Catalyzed Cyclization
Reaction Overview:
The intermediate obtained from the first step undergoes cyclization under acidic conditions to form the benzopyran ring system. Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid are employed.
- Catalyst: Acid catalyst, typically 0.1–1 molar equivalents relative to intermediate.
- Solvent: Often the same solvent as the first step or an inert solvent like dichloromethane or acetic acid.
- Temperature: Mild heating, around 50°C to 80°C, facilitates ring closure without degradation.
- Time: 2 to 6 hours, optimized for maximum yield.
Chemical Equation:
$$
\text{Intermediate} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol}
$$
Notes on Structural Specificity:
- The fluorine substituents at positions 6 and 8 are incorporated either via starting phenol derivatives or through selective halogenation post-synthesis.
- The leaving group $$ x $$ (chlorine, bromine, iodine, or OTs) on the phenol derivative influences the reactivity and selectivity of the initial substitution step.
Data Table: Summary of Preparation Parameters
| Step | Raw Materials | Reaction Conditions | Catalysts | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenol derivative, gamma-butyrolactone | Alkali base, solvent | NaOH/KOH | 80–120°C | 4–12 hrs | Formation of intermediate |
| 2 | Intermediate | Acid catalyst | H2SO4, p-toluenesulfonic acid | 50–80°C | 2–6 hrs | Ring closure to benzopyran |
Research Findings and Industrial Relevance
Research indicates that this two-step process is advantageous due to its operational simplicity, high yield potential, and scalability. The use of readily available raw materials and mild reaction conditions reduces manufacturing costs and environmental impact. Notably, the method's flexibility allows for structural modifications, such as fluorine substitution, to tailor pharmacological properties.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Formation of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction Products: Formation of this compound derivatives.
Substitution Products: Introduction of various functional groups such as halides, hydroxyl, and amino groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exhibits significant anticancer activity. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer drugs. The fluorine substitutions enhance the compound's potency by improving its interaction with biological targets .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate oxidative stress and inflammation is being investigated as a mechanism for neuroprotection .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and chemical resistance. The unique properties of fluorinated compounds contribute to enhanced performance in harsh environments, making them suitable for applications in coatings and sealants .
Nanocomposites
In nanotechnology, this compound is being studied for its potential use in creating nanocomposites that exhibit enhanced mechanical properties and conductivity. The fluorinated structure can improve the dispersion of nanoparticles within polymer matrices, leading to superior material characteristics .
Pharmaceutical Applications
Drug Development
The structural characteristics of this compound make it a candidate for further development in drug discovery. Its ability to interact with specific biological targets opens avenues for designing new therapeutic agents against various diseases. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cells. |
| Study C | Material Enhancement | Improved thermal stability when incorporated into polymer composites. |
Mechanism of Action
The mechanism by which 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Substitution Patterns & Physicochemical Properties
| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | 1568046-69-4 | 6-F, 8-F, 4-OH (4S) | C₉H₈F₂O₂ | 186.16 | High lipophilicity; chiral center |
| (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol | 1270289-89-8 | 8-F, 4-OH (4R) | C₉H₉FO₂ | 168.17 | Single fluorine; R-configuration |
| (4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | N/A | 6-Br, 4-OH (4S) | C₉H₉BrO₂ | 241.07 | Bromine increases steric bulk |
| 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | 1803582-19-5 | 6-F, 8-F, 3-NH₂·HCl | C₉H₁₀ClF₂NO | 221.64 | Amine enhances basicity; salt form |
Key Observations :
- Fluorine vs. Bromine: The difluoro derivative (186.16 g/mol) is lighter than the brominated analog (241.07 g/mol).
- Chirality : The (4S) configuration in the target compound is critical for enantioselective interactions with biological targets, as seen in related benzopyrans with confirmed antiviral activity .
Antiviral Activity :
- Analog with Glucuronide Moiety: CAS 215868-36-3 (6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid) demonstrates enhanced solubility due to the glucuronic acid group, suggesting utility as a prodrug .
Antimicrobial Activity :
- 3-Amine Derivatives : The hydrochloride salt (CAS 1803582-19-5) exhibits improved water solubility, making it suitable for formulation in antibacterial screens .
Biological Activity
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzopyrans, which are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C9H8F2O2
- Molecular Weight : 186.16 g/mol
- CAS Number : 1270293-73-6
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
1. Antiproliferative Activity
Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzopyran derivatives have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
2. Neuroprotective Effects
Benzopyrans are noted for their neuroprotective properties. The compound may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
3. Anti-inflammatory Properties
Inflammation plays a crucial role in many chronic diseases. Compounds in the benzopyran family have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
These studies indicate that structural modifications in benzopyrans can lead to varying degrees of biological activity.
Structure-Activity Relationship (SAR)
The biological activity of benzopyrans is closely related to their chemical structure. Key features influencing their activity include:
- Fluorination : The presence of fluorine atoms can enhance lipophilicity and bioavailability.
- Hydroxyl Groups : Hydroxyl substitutions typically increase hydrogen bonding capabilities, enhancing interaction with biological targets.
Research suggests that specific substitutions on the benzopyran scaffold can optimize the pharmacological profile of these compounds.
Q & A
Q. What are the recommended safety protocols for handling 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol in laboratory settings?
- Methodological Answer : Use NIOSH/EN 166-compliant eye/face protection (face shield and safety glasses) and chemically resistant gloves (e.g., nitrile) to prevent skin contact. Ensure proper ventilation and avoid dust formation during handling. Dispose of contaminated PPE via approved hazardous waste protocols. Engineering controls, such as fume hoods, are critical for minimizing inhalation risks .
Q. What synthetic methodologies are reported for derivatives of 3,4-dihydro-2H-1-benzopyran-4-ol?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated analogs can be prepared by reacting dihydrobenzopyran precursors with fluorinating agents (e.g., DAST) under inert conditions. Yields exceeding 90% are achievable with optimized stoichiometry and low-temperature (−78°C) lithiation steps, as demonstrated in analogous syntheses of substituted benzopyrans .
Q. How is the structural configuration of this compound confirmed experimentally?
- Methodological Answer : Use ¹H/¹³C NMR to assign stereochemistry and fluorine coupling patterns. For diastereomeric resolution, chiral chromatography (e.g., using a Chiralpak AD-H column) or X-ray crystallography is recommended. Comparative analysis with ChEBI-reported data (e.g., 3,4-dihydro-6-methoxy analogs) aids in validating substituent positions .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for fluorinated benzopyran derivatives?
- Methodological Answer : Conduct controlled reproducibility studies by standardizing reaction parameters (e.g., solvent purity, catalyst batch). For example, discrepancies in yields (e.g., 91% vs. 75%) may arise from trace moisture in THF or incomplete lithiation. Use Karl Fischer titration to verify solvent dryness and in situ FTIR to monitor intermediate formation .
Q. What strategies optimize stereochemical outcomes in the synthesis of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or dynamic kinetic resolution. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection. For dihydroxy intermediates, protect hydroxyl groups with TBS ethers to prevent racemization during fluorination .
Q. How can researchers investigate the compound’s potential as a bioactive scaffold for arrhythmia treatment?
- Methodological Answer : Perform in vitro electrophysiological assays (e.g., hERG channel inhibition) and compare results with structurally related antiarrhythmic benzopyrans. Use SAR studies to correlate fluorine substitution patterns with prolongation of cardiac action potentials, as seen in analogs like 6-cyano-4-[2-(4-fluorophenyl)ethylamino] derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the acute toxicity of benzopyran derivatives?
- Methodological Answer : Variability arises from differences in purity (e.g., residual solvents), assay models (rodent vs. human cell lines), and exposure routes. For GHS-classified compounds (e.g., acute toxicity Category 4), validate purity via HPLC (>98%) and adhere to OECD guidelines for standardized toxicity testing .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
